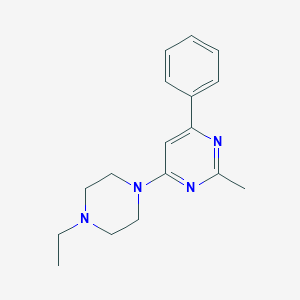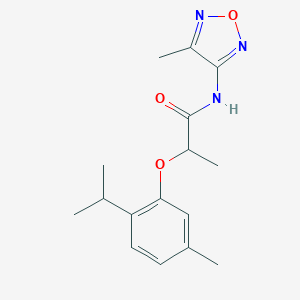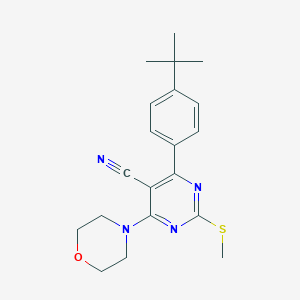
4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-659 has been found to be effective in the treatment of various cancers, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is critical for the survival and proliferation of B-cells. By inhibiting BTK, 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile disrupts BCR signaling, leading to apoptosis of B-cells. 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has also been shown to inhibit other signaling pathways, such as the Toll-like receptor (TLR) pathway, which is involved in the activation of immune cells.
Biochemical and Physiological Effects
4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been shown to have a number of biochemical and physiological effects. In preclinical studies, 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis of B-cells. 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has also been shown to reduce inflammation in animal models of inflammatory bowel disease and asthma. Additionally, 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been shown to reduce the production of autoantibodies in animal models of lupus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile is its selectivity for BTK, which reduces the risk of off-target effects. 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile is its potential toxicity, particularly in the liver. Additionally, 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been shown to have limited efficacy in some cancer types, such as solid tumors.
Orientations Futures
There are several future directions for research on 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile. One area of research is the development of combination therapies with other drugs, such as immune checkpoint inhibitors, to enhance the efficacy of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile. Another area of research is the identification of biomarkers that can predict response to 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile, which could help to identify patients who are most likely to benefit from treatment. Additionally, there is a need for further research on the safety and toxicity of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile, particularly in long-term use. Finally, there is a need for clinical trials to evaluate the efficacy of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile in a wider range of cancer types and autoimmune diseases.
Méthodes De Synthèse
The synthesis of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile involves a series of chemical reactions that include the condensation of 4-tert-butylphenylhydrazine with 2-bromo-4-methylthiopyrimidine, followed by the reaction of the resulting product with morpholine and potassium carbonate. The final product is obtained after purification through column chromatography and recrystallization.
Applications De Recherche Scientifique
4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various cancers, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has also been found to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory disorders, such as asthma and inflammatory bowel disease.
Propriétés
Nom du produit |
4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile |
|---|---|
Formule moléculaire |
C20H24N4OS |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
4-(4-tert-butylphenyl)-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C20H24N4OS/c1-20(2,3)15-7-5-14(6-8-15)17-16(13-21)18(23-19(22-17)26-4)24-9-11-25-12-10-24/h5-8H,9-12H2,1-4H3 |
Clé InChI |
USBRWKLAVHOQEH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N3CCOCC3)C#N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N3CCOCC3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B256111.png)
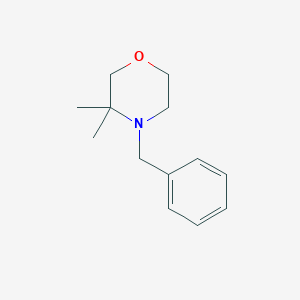
![2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid](/img/structure/B256139.png)
![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B256140.png)
![Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B256142.png)
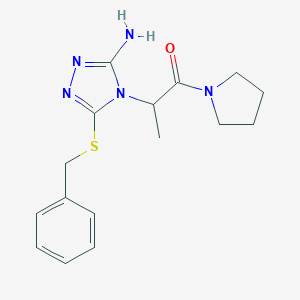
![2-({2-[(6-Methyl-4-pyrimidinyl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256148.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B256150.png)
![2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B256154.png)
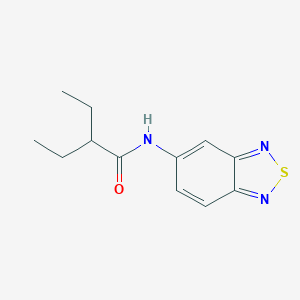
![4-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B256165.png)
![N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B256167.png)
